molecular formula C11H16O4 B14860831 (1R,2S)-1-(3,4-dimethoxyphenyl)propane-1,2-diol

(1R,2S)-1-(3,4-dimethoxyphenyl)propane-1,2-diol

Cat. No.: B14860831
M. Wt: 212.24 g/mol
InChI Key: HGABKKBQQGFTLR-CPCISQLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of a propane-1,2-diol backbone substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired diol .

Industrial Production Methods

Industrial production methods for 1-(3,4-dimethoxyphenyl)propane-1,2-diol are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can yield alcohols or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzaldehyde and 3,4-dimethoxybenzoic acid.

    Reduction: 1-(3,4-Dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol: Similar structure but with an additional methoxy group.

    3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol: Similar backbone with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(3,4-Dimethoxyphenyl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups and diol functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R,2S)-1-(3,4-dimethoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3/t7-,11-/m0/s1

InChI Key

HGABKKBQQGFTLR-CPCISQLKSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)O)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)O)O

Origin of Product

United States

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